Cas no 1049720-70-8 (2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride)

2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 2-methylbenzyl group and a chloroacetyl moiety. This hydrochloride salt form enhances stability and solubility, making it suitable for research applications in medicinal chemistry and pharmaceutical development. The chloroacetyl group provides a reactive site for further functionalization, while the 2-methylphenyl substitution may influence binding affinity in receptor studies. Its well-defined structure and high purity make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the exploration of CNS-targeting agents. The compound is typically handled under controlled conditions due to its reactive nature.
2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride structure
1049720-70-8 structure
Product Name:2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride
CAS No:1049720-70-8
MF:C14H20Cl2N2O
MW:303.227401733398
MDL:MFCD08444113
CID:842528
PubChem ID:16336011
Update Time:2025-10-29

2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(CHLOROACETYL)-4-(2-METHYLBENZYL)PIPERAZINE HYDROCHLORIDE
    • 2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone:hydrochloride
    • 2-chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
    • NE35125
    • 2-Chloro-1-(4-(2-methylbenzyl)piperazin-1-yl)ethanone hydrochloride
    • G76114
    • CS-0240552
    • J-503526
    • 2-CHLORO-1-(4-(2-METHYLBENZYL)PIPERAZIN-1-YL)ETHAN-1-ONE HYDROCHLORIDE
    • EN300-22898
    • 2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride
    • 1049720-70-8
    • AKOS008068414
    • Z147647696
    • 2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride
    • MDL: MFCD08444113
    • Inchi: 1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H
    • InChI Key: DOTWKYYDDWLAJO-UHFFFAOYSA-N
    • SMILES: ClCC(N1CCN(CC2C=CC=CC=2C)CC1)=O.Cl

Computed Properties

  • Exact Mass: 302.0952687g/mol
  • Monoisotopic Mass: 302.0952687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6

2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride Pricemore >>

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Additional information on 2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride

Research Brief on 2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride (CAS: 1049720-70-8)

2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride (CAS: 1049720-70-8) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications.

The compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities, including antipsychotic, antidepressant, and anticancer effects. Recent literature highlights its role as a precursor in the synthesis of more complex molecules targeting central nervous system (CNS) disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of dopamine D2 receptor antagonists, which are promising candidates for treating schizophrenia and other psychiatric conditions.

From a synthetic chemistry perspective, advances in the preparation of 2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride have been reported. Researchers have optimized reaction conditions to improve yield and purity, with particular attention to the selective chlorination step. Green chemistry approaches, such as the use of microwave-assisted synthesis, have also been explored to enhance efficiency and reduce environmental impact.

Pharmacological studies have investigated the compound's mechanism of action and structure-activity relationships (SAR). Preliminary in vitro assays suggest that modifications to the piperazine core can significantly influence binding affinity to various neurotransmitter receptors. These findings are crucial for the design of next-generation CNS drugs with improved selectivity and reduced side effects.

In the realm of drug formulation, recent patents have disclosed novel salt forms and polymorphs of 2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride, aiming to enhance solubility and bioavailability. These developments address one of the key challenges in bringing piperazine-based therapeutics to market.

Looking ahead, researchers are exploring the compound's potential in areas beyond CNS disorders. Early-stage investigations suggest possible applications in oncology, particularly in combination therapies targeting resistant cancer cell lines. However, further preclinical and clinical studies are needed to fully evaluate its therapeutic potential and safety profile.

This brief underscores the importance of 2-Chloro-1-{4-(2-methylphenyl)methylpiperazin-1-yl}ethan-1-one Hydrochloride as a versatile building block in medicinal chemistry. Its continued study promises to yield valuable insights for drug discovery programs across multiple therapeutic areas.

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